1,5-Difluoro-3-iodo-2-methylbenzene
Overview
Description
1,5-Difluoro-3-iodo-2-methylbenzene is an organic compound with the molecular formula C7H5F2I. It is a derivative of benzene, where the hydrogen atoms are substituted by fluorine, iodine, and a methyl group. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .
Preparation Methods
The synthesis of 1,5-Difluoro-3-iodo-2-methylbenzene typically involves multi-step organic reactions. One common method includes the halogenation of a methylbenzene derivative, followed by selective fluorination and iodination. The reaction conditions often require specific catalysts and controlled environments to ensure the desired substitution pattern .
In industrial settings, the production of this compound may involve large-scale halogenation processes, utilizing advanced techniques to achieve high purity and yield. The use of specialized equipment and stringent quality control measures are essential to maintain consistency in the production .
Chemical Reactions Analysis
1,5-Difluoro-3-iodo-2-methylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the presence of iodine, the compound is highly reactive towards electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Substitution Reactions: The fluorine and iodine atoms can be substituted with other groups using appropriate reagents and conditions.
Major products formed from these reactions depend on the reagents and conditions used. For example, nitration can introduce nitro groups, while halogenation can add additional halogen atoms to the benzene ring .
Scientific Research Applications
1,5-Difluoro-3-iodo-2-methylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism by which 1,5-Difluoro-3-iodo-2-methylbenzene exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of fluorine and iodine atoms influences the electron density of the benzene ring, making it more reactive towards electrophiles. This reactivity is harnessed in various chemical transformations and applications .
Comparison with Similar Compounds
1,5-Difluoro-3-iodo-2-methylbenzene can be compared with other similar compounds such as:
1,3-Difluoro-2-iodobenzene: Similar in structure but lacks the methyl group, affecting its reactivity and applications.
5-Bromo-1,3-difluoro-2-iodobenzene: Contains a bromine atom instead of a methyl group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in scientific research and industry .
Properties
IUPAC Name |
1,5-difluoro-3-iodo-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2I/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWRGQLQFYKOAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1I)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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